molecular formula C8H4F2N2O2 B2972383 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 1225283-27-1

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B2972383
CAS No.: 1225283-27-1
M. Wt: 198.129
InChI Key: FTXWRSYPIUTFNF-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid is a fluorinated benzimidazole derivative with the molecular formula C8H4F2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid typically involves the condensation of fluorinated aromatic amines with carboxylic acid derivatives. One common method includes the reaction of 4,5-difluoro-1H-benzimidazole with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-1H-benzimidazole-2-carboxylic acid
  • 6,7-Dichloro-1H-benzimidazole-2-carboxylic acid
  • 6,7-Dibromo-1H-benzimidazole-2-carboxylic acid

Uniqueness

6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5-difluoro-1H-benzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-3-1-2-4-6(5(3)10)12-7(11-4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXWRSYPIUTFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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